Cas no 2253632-38-9 (Quinoline, decahydro-7-methyl-, hydrochloride (1:1))

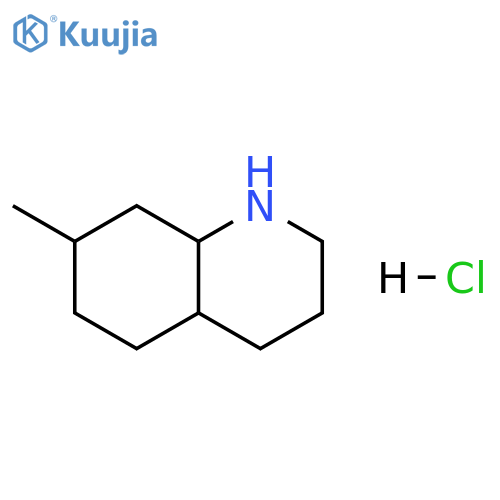

2253632-38-9 structure

商品名:Quinoline, decahydro-7-methyl-, hydrochloride (1:1)

Quinoline, decahydro-7-methyl-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

-

- 2253632-38-9

- 7-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride

- 7-methyl-decahydroquinoline hydrochloride

- Z3408134299

- EN300-6499750

- Quinoline, decahydro-7-methyl-, hydrochloride (1:1)

-

- インチ: 1S/C10H19N.ClH/c1-8-4-5-9-3-2-6-11-10(9)7-8;/h8-11H,2-7H2,1H3;1H

- InChIKey: YLYKHSGSDCMSQW-UHFFFAOYSA-N

- ほほえんだ: N1C2C(CCC(C)C2)CCC1.[H]Cl

計算された属性

- せいみつぶんしりょう: 189.1284273g/mol

- どういたいしつりょう: 189.1284273g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 3

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

Quinoline, decahydro-7-methyl-, hydrochloride (1:1) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6499750-0.05g |

7-methyl-decahydroquinoline hydrochloride |

2253632-38-9 | 95.0% | 0.05g |

$155.0 | 2025-03-14 | |

| Enamine | EN300-6499750-1.0g |

7-methyl-decahydroquinoline hydrochloride |

2253632-38-9 | 95.0% | 1.0g |

$671.0 | 2025-03-14 | |

| Enamine | EN300-6499750-2.5g |

7-methyl-decahydroquinoline hydrochloride |

2253632-38-9 | 95.0% | 2.5g |

$1315.0 | 2025-03-14 | |

| Enamine | EN300-6499750-0.1g |

7-methyl-decahydroquinoline hydrochloride |

2253632-38-9 | 95.0% | 0.1g |

$232.0 | 2025-03-14 | |

| Enamine | EN300-6499750-0.5g |

7-methyl-decahydroquinoline hydrochloride |

2253632-38-9 | 95.0% | 0.5g |

$524.0 | 2025-03-14 | |

| 1PlusChem | 1P028JIC-10g |

7-methyl-decahydroquinolinehydrochloride |

2253632-38-9 | 95% | 10g |

$3627.00 | 2024-05-25 | |

| Enamine | EN300-6499750-5.0g |

7-methyl-decahydroquinoline hydrochloride |

2253632-38-9 | 95.0% | 5.0g |

$1945.0 | 2025-03-14 | |

| 1PlusChem | 1P028JIC-50mg |

7-methyl-decahydroquinolinehydrochloride |

2253632-38-9 | 95% | 50mg |

$246.00 | 2024-05-25 | |

| Aaron | AR028JQO-2.5g |

7-methyl-decahydroquinolinehydrochloride |

2253632-38-9 | 95% | 2.5g |

$1834.00 | 2025-02-16 | |

| 1PlusChem | 1P028JIC-2.5g |

7-methyl-decahydroquinolinehydrochloride |

2253632-38-9 | 95% | 2.5g |

$1688.00 | 2024-05-25 |

Quinoline, decahydro-7-methyl-, hydrochloride (1:1) 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

2253632-38-9 (Quinoline, decahydro-7-methyl-, hydrochloride (1:1)) 関連製品

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量